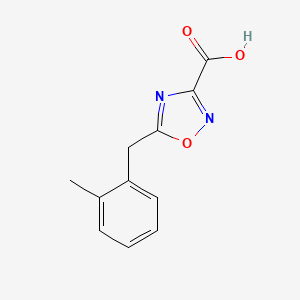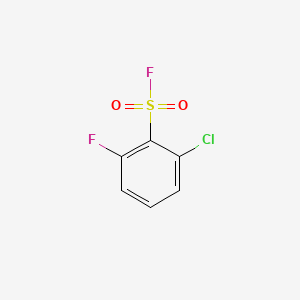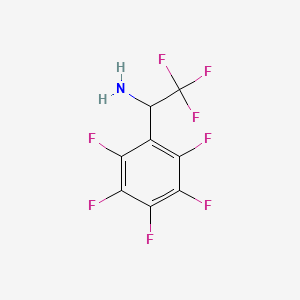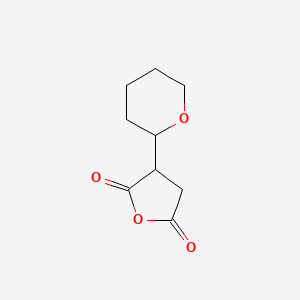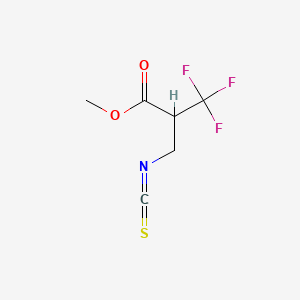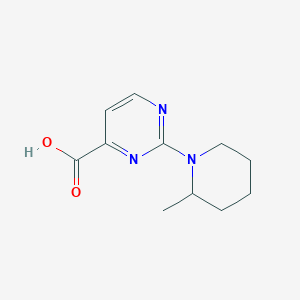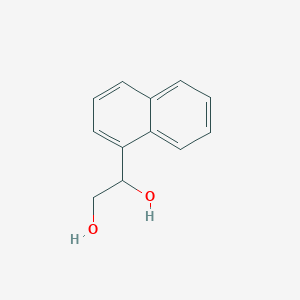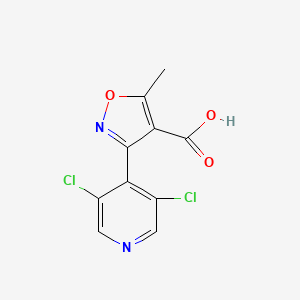
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is an organic compound known for its unique chemical structure and properties It contains a pyridyl group substituted with dichloro groups, an isoxazole ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-4-methylpyridine, which is then subjected to various reactions to introduce the isoxazole ring and carboxylic acid group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl 2,3,4-trimethoxybenzoate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The dichloro groups in the pyridyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridyl derivatives.
Applications De Recherche Scientifique
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The dichloro-pyridyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-4-methylpyridine: Shares the dichloro-pyridyl group but lacks the isoxazole ring and carboxylic acid group.
5-Methylisoxazole-4-carboxylic Acid: Contains the isoxazole ring and carboxylic acid group but lacks the dichloro-pyridyl group.
Bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical: Contains two pyridyl groups and is used in luminescent applications.
Uniqueness
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H6Cl2N2O3 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-4-7(10(15)16)9(14-17-4)8-5(11)2-13-3-6(8)12/h2-3H,1H3,(H,15,16) |
Clé InChI |
KLPDCWGRQSGWGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=NC=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)

